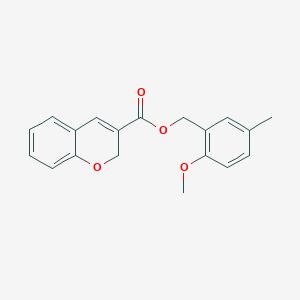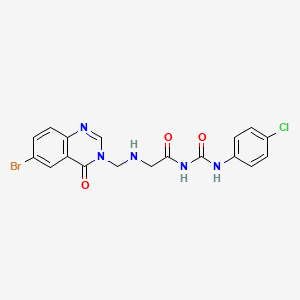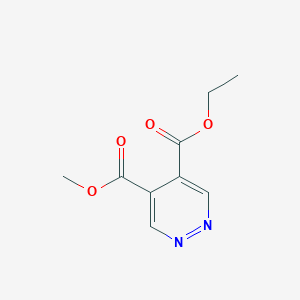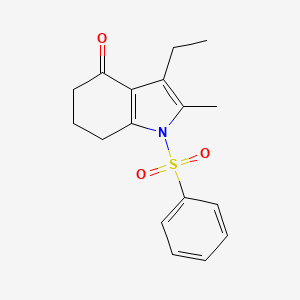![molecular formula C6H9N5O2S B12922787 4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide CAS No. 89465-63-4](/img/structure/B12922787.png)
4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Ethylureido)-1,2,5-thiadiazole-3-carboxamide is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethylureido)-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of ethylurea with a thiadiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The exact synthetic route can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining high purity standards. The use of advanced purification techniques, such as chromatography, is common in industrial settings to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Ethylureido)-1,2,5-thiadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often include the use of solvents, catalysts, and controlled temperatures to achieve the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
4-(3-Ethylureido)-1,2,5-thiadiazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(3-Ethylureido)-1,2,5-thiadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(3-Ethylureido)-1,2,5-thiadiazole-3-carboxamide include other thiadiazole derivatives, such as:
- 1,3,4-Thiadiazole
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
Uniqueness
What sets 4-(3-Ethylureido)-1,2,5-thiadiazole-3-carboxamide apart from other similar compounds is its unique combination of functional groups, which may confer specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
89465-63-4 |
|---|---|
Fórmula molecular |
C6H9N5O2S |
Peso molecular |
215.24 g/mol |
Nombre IUPAC |
4-(ethylcarbamoylamino)-1,2,5-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C6H9N5O2S/c1-2-8-6(13)9-5-3(4(7)12)10-14-11-5/h2H2,1H3,(H2,7,12)(H2,8,9,11,13) |
Clave InChI |
XUBDIUNIULKZHE-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC1=NSN=C1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


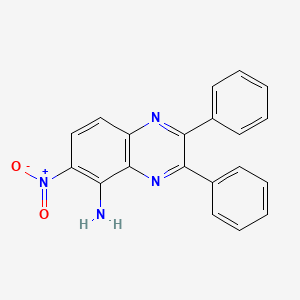
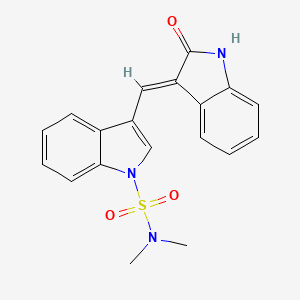


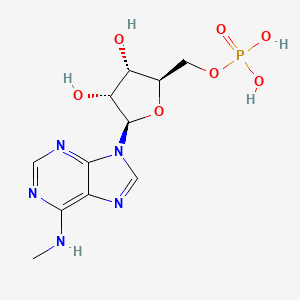
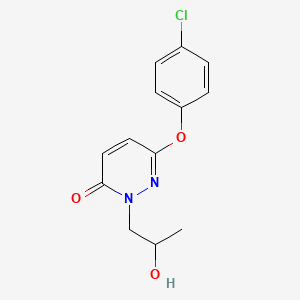
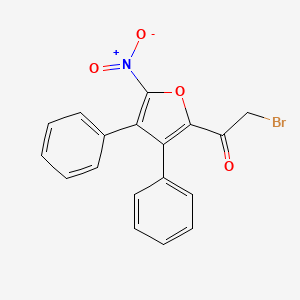
![Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12922733.png)
